molecular formula C8H11NO4 B042281 Ethyl 5-ethoxyoxazole-2-carboxylate CAS No. 68208-09-3

Ethyl 5-ethoxyoxazole-2-carboxylate

Cat. No.: B042281
CAS No.: 68208-09-3
M. Wt: 185.18 g/mol
InChI Key: WZWPVIAZPSGFHJ-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxyoxazole-2-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Scientific Research Applications

Ethyl 5-ethoxyoxazole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties.

Safety and Hazards

The safety data sheet for Ethyl 5-ethoxyoxazole-2-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-ethoxyoxazole-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of ethyl 2-amino-3-ethoxyacrylate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethoxyoxazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield reduced oxazole products.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different substituted oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted oxazoles.

Mechanism of Action

The mechanism of action of ethyl 5-ethoxyoxazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary based on the structure of the final compound synthesized from this intermediate.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl oxazole-5-carboxylate
  • Ethyl 2-oxazolecarboxylate
  • Ethyl 4-ethoxyoxazole-2-carboxylate

Uniqueness

Ethyl 5-ethoxyoxazole-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of diverse chemical entities.

Properties

IUPAC Name

ethyl 5-ethoxy-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-3-11-6-5-9-7(13-6)8(10)12-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWPVIAZPSGFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(O1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318282
Record name Ethyl 5-ethoxy-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68208-09-3
Record name 68208-09-3
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Record name Ethyl 5-ethoxy-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-ethoxy-1,3-oxazole-2-carboxylate
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